molecular formula C2H2Cl2O2S B8694203 1-Chloro-1-ethenesulfonyl chloride CAS No. 591253-79-1

1-Chloro-1-ethenesulfonyl chloride

Cat. No.: B8694203
CAS No.: 591253-79-1
M. Wt: 161.01 g/mol
InChI Key: KWHHWMYKPVVGLR-UHFFFAOYSA-N
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Description

Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonate groups or generating sulfonamides. The presence of both a chlorine atom and an unsaturated ethene group may enhance its reactivity in nucleophilic substitutions, additions, or polymerizations.

Properties

CAS No.

591253-79-1

Molecular Formula

C2H2Cl2O2S

Molecular Weight

161.01 g/mol

IUPAC Name

1-chloroethenesulfonyl chloride

InChI

InChI=1S/C2H2Cl2O2S/c1-2(3)7(4,5)6/h1H2

InChI Key

KWHHWMYKPVVGLR-UHFFFAOYSA-N

Canonical SMILES

C=C(S(=O)(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanesulfonyl Chloride, 2-Chloro- (CAS 1622-32-8)

  • Structure : Cl–CH₂–CH₂–SO₂Cl (saturated ethane backbone).
  • Key Differences : Unlike 1-chloro-1-ethenesulfonyl chloride, this compound lacks an unsaturated bond, reducing its propensity for addition reactions. Its saturated structure may favor hydrolysis or nucleophilic substitution at the sulfonyl chloride group.
  • Hazards: No established occupational exposure limits, but it is corrosive and may cause respiratory irritation. Limited chronic toxicity data are available .

1-Naphthalenesulfonyl Chloride (CAS 85-46-1)

  • Structure : Aromatic naphthalene ring with –SO₂Cl at the 1-position.
  • In contrast, this compound’s aliphatic structure may confer higher reactivity in aliphatic substitutions .

Hexane-1-sulphonyl Chloride

  • Structure : CH₃(CH₂)₄–SO₂Cl (linear alkyl chain).
  • Key Differences : The long alkyl chain enhances hydrophobicity, affecting solubility in organic solvents. The ethene group in this compound could reduce hydrophobicity but increase electrophilicity .

(1-Ethoxycyclobutyl)methanesulfonyl Chloride (CAS 1897515-10-4)

  • Structure : Cyclobutane ring with ethoxy and –SO₂Cl groups.

4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride

  • Structure : Benzene ring with –SO₂Cl and a chlorinated amide side chain.
  • Key Differences : The aromatic amide group enables applications in peptide coupling and drug design, whereas this compound’s simpler structure may serve as a building block for polymers or smaller molecules .

Data Table: Comparative Overview

Compound CAS Number Molecular Formula Key Features Reactivity Insights
This compound* Not available Hypothetical: C₂H₃Cl₂O₂S Unsaturated backbone, –SO₂Cl group High electrophilicity, addition-prone
Ethanesulfonyl Chloride, 2-Chloro- 1622-32-8 C₂H₄Cl₂O₂S Saturated, dual Cl substituents Hydrolysis, substitution dominant
1-Naphthalenesulfonyl Chloride 85-46-1 C₁₀H₇ClO₂S Aromatic stability Used in dyes, slow hydrolysis
Hexane-1-sulphonyl Chloride 21651-81-4 C₆H₁₃ClO₂S Long alkyl chain Hydrophobic, SN2 reactions

*Hypothetical data inferred from structural analogs.

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